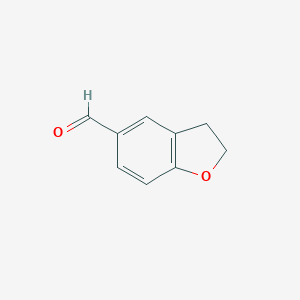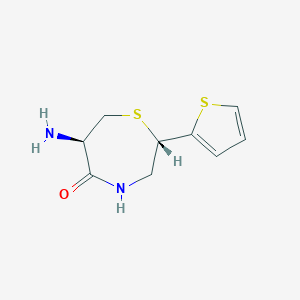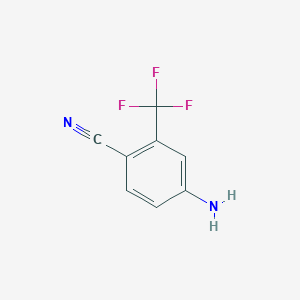
2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound has been studied for its potential in creating new antibacterial agents. The presence of the 1,3,4-oxadiazole moiety, which can be synthesized from derivatives of this compound, is known to exhibit a wide variety of biological activities including antimicrobial properties . This makes it a valuable candidate for the development of new antibiotics, especially in the face of rising antibiotic resistance.
Antimicrobial Efficiency
Research has shown that functionalized derivatives of this compound can significantly enhance antimicrobial efficiency. For instance, functionalized 2H-MoS2, which can be synthesized using similar compounds, exhibits improved antibacterial activity against pathogenic bacteria . This application is crucial in the biomedical field, particularly for the development of more effective disinfectants and antiseptics.
Beta-Blocker Synthesis
The compound is used in the chemo-enzymatic synthesis of beta-blockers like (S)-Betaxolol, a medication used for treating high blood pressure and heart-related chest pain . This showcases its importance in pharmaceutical synthesis, where it contributes to the creation of life-saving drugs.
Pharmaceutical Synthesis
The N-isoindoline-1,3-dione structure, which is a key feature of this compound, is significant in pharmaceutical synthesis. It serves as a building block for various therapeutic agents, including those with anticancer properties and potential activity against SARS-CoV-2 . Its versatility in drug design underscores its importance in medicinal chemistry.
Herbicides and Colorants
The compound’s derivatives are explored for use in the synthesis of herbicides and colorants . The structural flexibility allows for the creation of various derivatives that can be tailored for specific applications in agriculture and the dye industry.
Polymer Additives and Photochromic Materials
Due to its reactive nature, the compound is also investigated for its application in polymer additives and photochromic materials . These applications are essential for the development of smart materials that change color in response to light, which can be used in various technologies such as sunglasses and windows that automatically adjust to light conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)12(15)13(11)16-7-8-5-6-8/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOICZNJJFJTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CON2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363297 | |
| Record name | 2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
113211-15-7 | |
| Record name | 2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



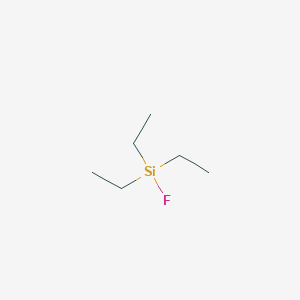
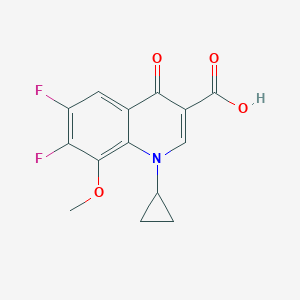
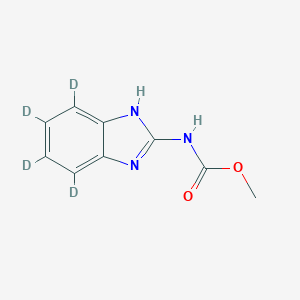

![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)
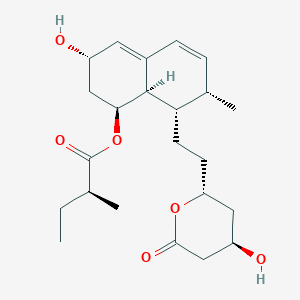
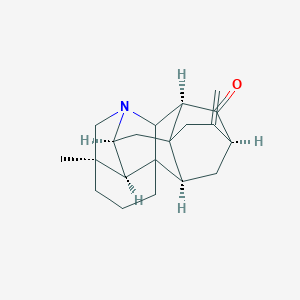

![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)
